

In-Depth Technical Guide: **tert-Butyl 5-bromoindoline-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 5-bromoindoline-1-carboxylate*

Cat. No.: B141010

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For inquiries and procurement, please reference CAS Number: 261732-38-1.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **tert-Butyl 5-bromoindoline-1-carboxylate**. The information is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

Core Chemical Properties

tert-Butyl 5-bromoindoline-1-carboxylate is a key synthetic intermediate, valued for its dual functionality. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances stability and solubility, while the bromine atom at the 5-position serves as a versatile handle for introducing a wide range of molecular modifications through cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **tert-Butyl 5-bromoindoline-1-carboxylate**.

Property	Value	Reference(s)
CAS Number	261732-38-1	[1][2][3][4][5]
Molecular Formula	C ₁₃ H ₁₆ BrNO ₂	[2][3]
Molecular Weight	298.18 g/mol	[3]
Purity	>98% (Commercially available)	[5]
Boiling Point	Data not available	
Melting Point	Data not available	

Structural Information

Identifier	Value	Reference(s)
SMILES	<chem>O=C(N1CCC2=C1C=CC(Br)=C2)OC(C)(C)C</chem>	
InChI	InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3	

Experimental Protocols

The following sections detail established methodologies for the synthesis and subsequent functionalization of **tert-Butyl 5-bromoindoline-1-carboxylate**.

Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate

The synthesis of the title compound is typically achieved via the N-protection of 5-bromoindoline. A more common route involves the protection of 5-bromoindole followed by reduction of the indole ring. Below is a representative protocol for the N-Boc protection of a bromo-indole precursor, which is a key step in the overall synthesis.

Reaction: Protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 5-Bromoindole
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- Acetonitrile (ACN) or Dichloromethane (DCM)
- Ethyl acetate
- Aqueous citric acid
- Aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve 5-bromoindole (1.0 equiv.) and 4-dimethylaminopyridine (DMAP) (0.05 equiv.) in anhydrous acetonitrile.[6]
- Add di-tert-butyl dicarbonate (Boc₂O) (1.3 equiv.) to the solution.[6]
- Stir the reaction mixture at room temperature for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]
- Upon completion, add aqueous citric acid to the reaction mixture.
- Extract the product with ethyl acetate. The organic phase should be washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the N-Boc protected intermediate.[6]
- The subsequent reduction of the indole double bond to the indoline can be achieved using various established methods, such as catalytic hydrogenation or with specific reducing agents like sodium cyanoborohydride.

Reactivity and Downstream Applications: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl substituents.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reaction: Palladium-catalyzed coupling of **tert-Butyl 5-bromoindoline-1-carboxylate** with an organoboron compound.

Materials:

- **tert-Butyl 5-bromoindoline-1-carboxylate** (1.0 equiv.)
- Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv.)[\[11\]](#)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)[\[11\]](#)
- Solvent system (e.g., 1,4-dioxane/water, toluene/water)[\[11\]](#)

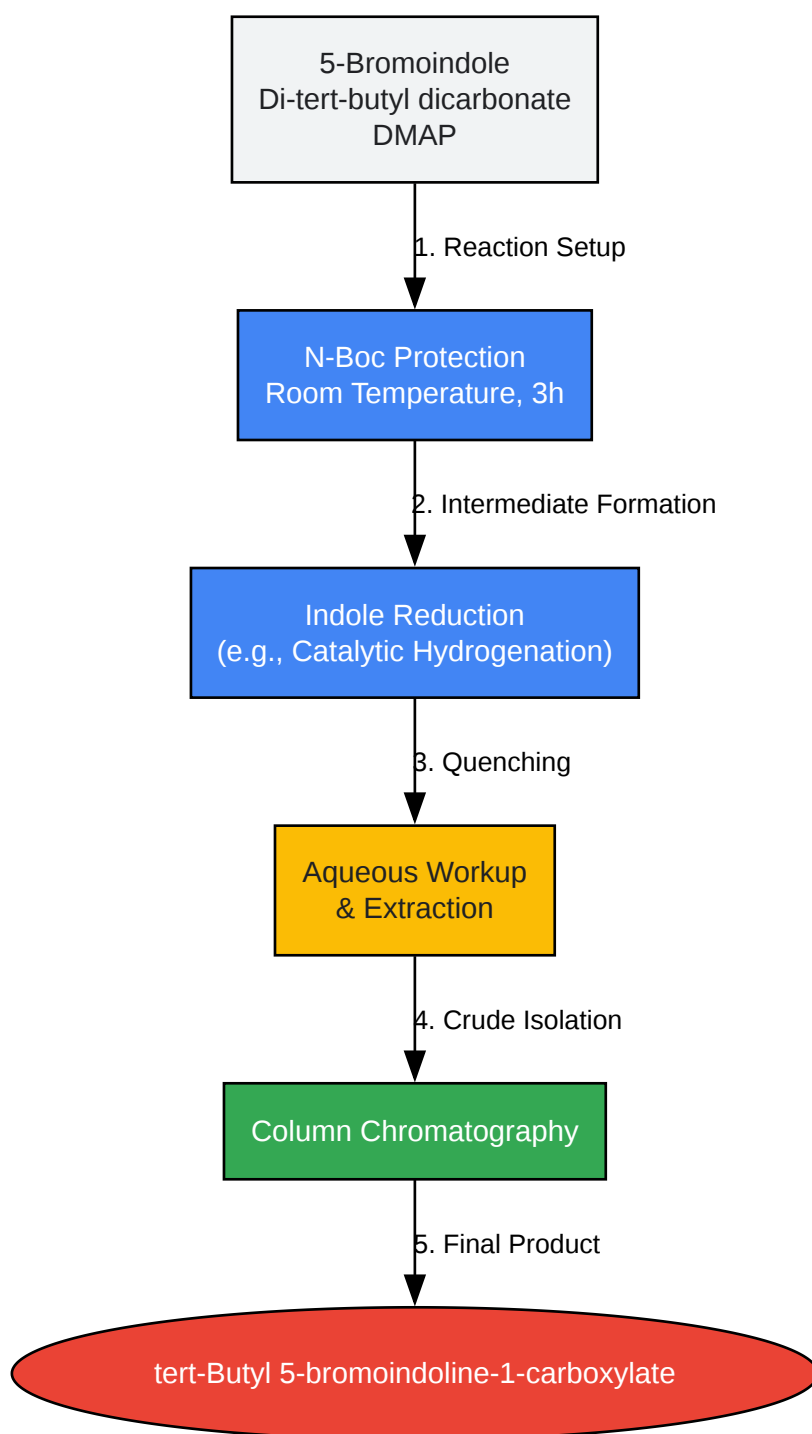
Procedure:

- In a reaction vessel, combine **tert-Butyl 5-bromoindoline-1-carboxylate**, the boronic acid/ester, the palladium catalyst, and the base in the chosen solvent system.[\[11\]](#)
- Degas the vessel and purge with an inert gas (e.g., Argon).
- Heat the mixture to a temperature between 80 °C and 120 °C.[\[11\]](#)
- Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
- After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography to obtain the desired 5-arylindoline derivative.

Visualized Workflows and Relationships

Synthesis Workflow



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Caption: Workflow for the Synthesis of **tert-Butyl 5-bromoindoline-1-carboxylate**.

Chemical Reactivity Pathways

Caption: Key Cross-Coupling Reactions of **tert-Butyl 5-bromoindoline-1-carboxylate**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **tert-Butyl 5-bromoindoline-1-carboxylate** is not extensively available, data from structurally related bromo-aromatic and Boc-protected compounds suggest the following handling guidelines.^[12]^[13]

- Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^[13] May also cause respiratory irritation.^[13]
- Precautionary Statements:
 - Prevention: Wash hands and any exposed skin thoroughly after handling.^[14] Do not eat, drink, or smoke when using this product.^[14] Wear protective gloves, clothing, eye, and face protection.^[14] Avoid breathing dust, fumes, or vapors.^[14] Use only in a well-ventilated area or outdoors.^[14]
 - Handling: Handle in accordance with good industrial hygiene and safety practices.^[15] Engineering controls such as a chemical fume hood should be used.^[12]
 - Storage: Store in a well-ventilated, dry place.^[15] Keep the container tightly closed.
- First Aid:
 - If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.^[14]
 - If on Skin: Wash with plenty of soap and water.^[14]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^[14]

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[14]

Conclusion

tert-Butyl 5-bromoindoline-1-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its primary utility is derived from the strategic placement of the bromine atom, which allows for selective functionalization of the indoline core through modern cross-coupling methodologies. This guide provides the foundational data and protocols necessary for its effective use in a research and development setting.

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- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl 5-bromoindoline-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141010#chemical-properties-of-tert-butyl-5-bromoindoline-1-carboxylate]

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